5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts high thermal stability, chemical resistance, and unique reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of 1,1,2,2-tetrafluoroethylamine with appropriate carboxylic acid derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex fluorinated molecules, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Mechanism of Action
The mechanism by which 5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites in enzymes and proteins. These interactions can modulate biological pathways and influence the compound’s reactivity in chemical processes .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: This compound shares the tetrafluoroethyl group but differs in its ether linkage, leading to distinct chemical properties and applications.
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether: Another fluorinated ether with similar stability but different reactivity due to its additional fluorine atoms.
Uniqueness
5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid stands out due to its oxadiazole ring, which imparts unique electronic properties and reactivity. This makes it particularly valuable for applications requiring high thermal stability and resistance to chemical degradation .
Properties
Molecular Formula |
C5H2F4N2O3 |
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Molecular Weight |
214.07 g/mol |
IUPAC Name |
5-(1,1,2,2-tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H2F4N2O3/c6-3(7)5(8,9)4-10-1(2(12)13)11-14-4/h3H,(H,12,13) |
InChI Key |
LINSWLUKPXYJGD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NOC(=N1)C(C(F)F)(F)F)C(=O)O |
Origin of Product |
United States |
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